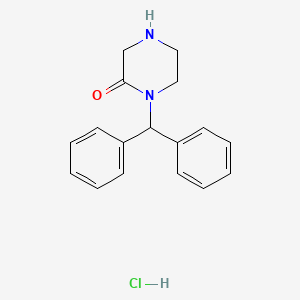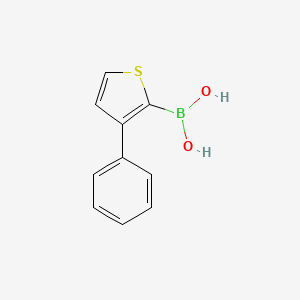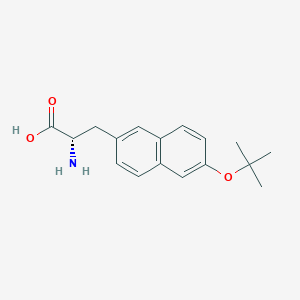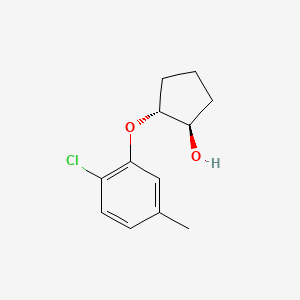
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanols This compound features a cyclopentane ring substituted with a phenoxy group that contains chlorine and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-5-methylphenol with an appropriate base, such as sodium hydroxide, to form the phenoxide ion.
Cyclopentane Ring Formation: The phenoxide ion is then reacted with a cyclopentane derivative, such as cyclopentanone, under basic conditions to form the cyclopentanol structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine substituent or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of dechlorinated cyclopentanol.
Substitution: Formation of azido or methoxy-substituted cyclopentanols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity to specific proteins, while the cyclopentanol structure can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol can be compared with other cyclopentanol derivatives:
Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
Rel-(1R,2R)-2-(2-methylphenoxy)cyclopentan-1-ol: Lacks the chlorine atom, which can influence its chemical stability and reactivity.
Rel-(1R,2R)-2-(2-bromophenoxy)cyclopentan-1-ol: Contains a bromine atom instead of chlorine, which can alter its reactivity in substitution reactions.
The unique combination of chlorine and methyl substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H15ClO2 |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-8-5-6-9(13)12(7-8)15-11-4-2-3-10(11)14/h5-7,10-11,14H,2-4H2,1H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
NDSJFIFLJHAESM-GHMZBOCLSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)Cl)O[C@@H]2CCC[C@H]2O |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)OC2CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
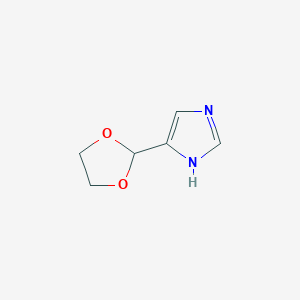
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
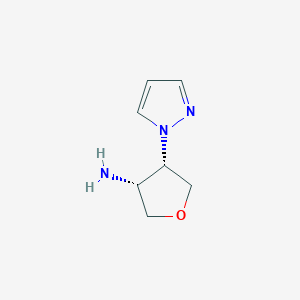
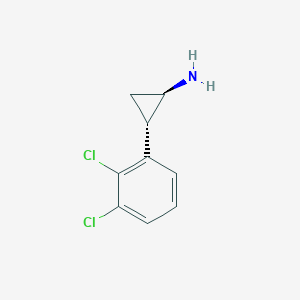
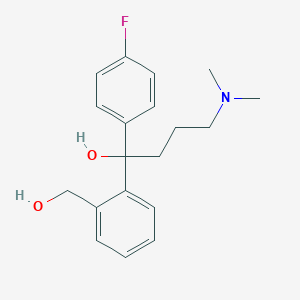
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
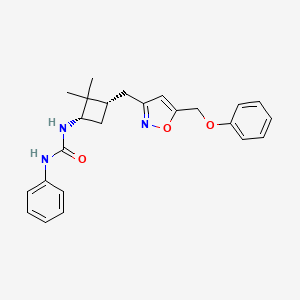
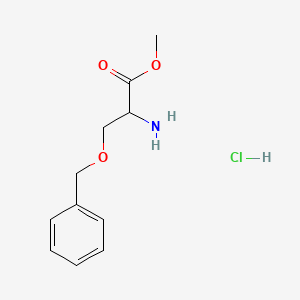
![2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)
